An In-depth Technical Guide to 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the use of precisely functionalized molecular scaffolds is paramount. 1-(2-Aminoethyl)-N-Boc-cyclohexylamine Hydrochloride is a key bifunctional building block that offers chemists a powerful tool for constructing complex molecular architectures. Its structure, featuring a geminal diamine on a cyclohexane ring with orthogonal protection, allows for selective, sequential chemical modifications. The primary amine, presented as a hydrochloride salt, and the secondary amine, protected by an acid-labile tert-butoxycarbonyl (Boc) group, provide two distinct points for chemical elaboration.[1][2] This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and an exploration of its reactivity and applications for researchers and professionals in drug development.
Caption: Chemical structure of the title compound.
Physicochemical Properties
The utility of a chemical intermediate is defined by its physical and chemical characteristics. The hydrochloride salt form of this compound generally imparts improved stability and water solubility compared to the free base, while the Boc group influences its solubility in organic solvents and its thermal stability.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1159822-19-1 | [1][3] |
| Molecular Formula | C13H27ClN2O2 | [1][3] |
| Molecular Weight | 278.82 g/mol | [3] |
| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN)CCCCC1.Cl | [1] |
| Purity | Typically ≥97.0% |[1] |
Specific experimental data such as melting point and boiling point are not extensively reported in peer-reviewed literature and are typically provided on a batch-specific basis by suppliers. Structurally, the molecule is a white to off-white solid. It is expected to be soluble in water and alcohols like methanol and ethanol, and to have limited solubility in nonpolar organic solvents.
Synthesis and Purification
The primary challenge in preparing this molecule is the selective monofunctionalization of the precursor diamine. A common and effective strategy involves the protonation of one amine group to deactivate it, followed by the protection of the remaining free amine.
Synthetic Rationale
A facile and high-yield method for the mono-Boc protection of diamines has been well-documented.[4][5] This procedure leverages the difference in reactivity between a free amine and its protonated ammonium salt. By adding one molar equivalent of hydrochloric acid to the starting diamine (1-amino-1-(2-aminoethyl)cyclohexane), an equilibrium is established where a significant portion of the diamine exists as a mono-ammonium salt. The free amine of this species is then able to react selectively with di-tert-butyl dicarbonate ((Boc)₂O), while the unreactive ammonium group remains untouched. Subsequent neutralization is typically not required as the desired product is the hydrochloride salt.
Detailed Experimental Protocol
-
Step 1: Dissolution and Protonation: The starting diamine, 1-amino-1-(2-aminoethyl)cyclohexane, is dissolved in a suitable solvent such as 50% aqueous methanol. The solution is cooled in an ice bath to 0-5 °C.
-
Step 2: Acidification: One molar equivalent of hydrochloric acid (e.g., as a 2M aqueous solution) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to allow for equilibration.[4]
-
Step 3: Boc Protection: One molar equivalent of di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
-
Step 4: Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is washed with an organic solvent like dichloromethane to remove any unreacted (Boc)₂O and byproducts.[6] The aqueous layer containing the product is then lyophilized or carefully evaporated to yield 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl as a solid.
-
Step 5: Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Caption: A generalized workflow for the synthesis of the title compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its two amine functionalities. This allows for a logical and controlled sequence of reactions, making it a cornerstone for building molecular diversity.
The Primary Amine Hydrochloride
The primary amino group, present as a hydrochloride salt, is the initial point of reaction after neutralization. Treatment with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) liberates the free primary amine, which is a potent nucleophile. This allows it to participate in a wide range of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.[7]
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
The N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions.[2] Its key feature is its facile removal under moderately to strongly acidic conditions. This deprotection step is typically accomplished with high efficiency using reagents such as:
-
Trifluoroacetic acid (TFA) in dichloromethane.
-
Hydrochloric acid in an organic solvent like 1,4-dioxane or methanol.[8][9]
This acid-lability allows for the selective unmasking of the secondary amine at a later stage of a synthetic sequence, after the primary amine has been functionalized.
Caption: Logical flow for sequential modification of the diamine scaffold.
Applications in Drug Discovery
Boc-protected amines are indispensable tools in medicinal chemistry, facilitating smoother and more controlled synthesis processes.[2] 1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl serves as a versatile scaffold for several reasons:
-
3D Structural Rigidity: The cyclohexane core provides a non-aromatic, conformationally restricted scaffold that can orient substituents into specific vectors in three-dimensional space, which is often crucial for potent receptor binding.
-
Vectorial Diversity: The two amine groups allow for the introduction of two different pharmacophoric elements or functional groups. This is essential for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Improved Physicochemical Properties: The aliphatic nature of the scaffold can be used to tune properties like lipophilicity (logP) and metabolic stability.
This building block is particularly valuable for synthesizing novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzyme inhibitors, where precise spatial arrangement of functional groups is key to activity.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While a comprehensive safety profile for this specific molecule is limited, data from suppliers and structurally related compounds provide a basis for safe handling.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[1] It may cause skin and eye irritation.[10] The parent compound, cyclohexylamine, is corrosive, flammable, and toxic, indicating that caution is warranted.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and degradation.
Conclusion
1-(2-Aminoethyl)-N-Boc-cyclohexylamine HCl is a high-value synthetic intermediate that provides a robust platform for the development of complex molecules. Its differentially protected diamine functionalities, coupled with a rigid cyclohexane scaffold, offer chemists precise control over synthetic outcomes. Understanding its physicochemical properties, reactivity, and proper handling is essential for leveraging its full potential in research and development, particularly within the pharmaceutical industry.
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